2,3,4-三羟基苄肼
描述
2,3,4-Trihydroxybenzylhydrazine, also known as 2,3,4-Trihydroxybenzylhydrazine, is a useful research compound. Its molecular formula is C7H10N2O3 and its molecular weight is 170.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,3,4-Trihydroxybenzylhydrazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,3,4-Trihydroxybenzylhydrazine including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
酶抑制
2,3,4-三羟基苄肼对芳香族氨基酸的脱羧酶表现出显着的抑制作用。这种作用在体外和体内均可观察到,特别是在肾脏和脑组织中。例如,Burkard、Gey 和 Pletscher(1964 年)发现该化合物充当芳香族氨基酸脱羧酶的假不可逆和竞争性抑制剂,显着降低了其在大鼠肾脏和脑组织中的活性 (Burkard, Gey, & Pletscher, 1964)。同样,Voltattorni、Minelli 和 Borri(1981 年)描述了它与多巴脱羧酶辅酶位点的结合,表现为假不可逆抑制剂 (Voltattorni, Minelli, & Borri, 1981)。
药理学研究
在药理学中,2,3,4-三羟基苄肼及其衍生物因其与各种酶的相互作用而受到研究。Hagan、Raxworthy 和 Gulliver(1980 年)将其鉴定为儿茶酚-O-甲基转移酶的底物,表明了帕金森氏症中潜在的新作用机制 (Hagan, Raxworthy, & Gulliver, 1980)。Bartholini、Burkard、Pletscher 和 Bates(1967 年)注意到它强烈抑制芳香族氨基酸脱羧酶,影响脑儿茶酚胺的增加 (Bartholini, Burkard, Pletscher, & Bates, 1967)。
抗癌研究
在抗癌研究领域,2,3,4-三羟基苄肼衍生物已被合成并评估其潜在的抗癌活性。例如,Bekircan、Kucuk、Kahveci 和 Bektaş(2008 年)研究了一些新合成化合物的抗癌活性,针对一组各种癌细胞系 (Bekircan, Kucuk, Kahveci, & Bektaş, 2008)。
材料科学
在材料科学中,基于亚苄基肼的化合物,包括具有 2,3,4-三羟基苄肼的化合物,因其自组装特性而受到研究。Shanker、Prehm、Yelamaggad 和 Tschierske(2011 年)报道了合成显示六方柱状液晶相的新化合物,可用于材料科学应用 (Shanker, Prehm, Yelamaggad, & Tschierske, 2011)。
微生物抑制
还对使用 2,3,4-三羟基苄肼衍生物进行微生物抑制作用的研究。Hanif、Saleem、Hussain、Rama、Zaib、Aslam、Jones 和 Iqbal(2012 年)合成了一系列化合物,显示出显着的抗菌和脲酶抑制活性 (Hanif, Saleem, Hussain, Rama, Zaib, Aslam, Jones, & Iqbal, 2012)。
作用机制
Target of Action
The primary target of 2,3,4-Trihydroxybenzylhydrazine is the enzyme Aromatic Amino Acid Decarboxylase (AADC) . AADC plays a crucial role in the biosynthesis of neurotransmitters like dopamine and serotonin .
Mode of Action
2,3,4-Trihydroxybenzylhydrazine, a hydrolysis product of benserazide, acts as a potent inhibitor of AADC . It prevents the formation of dopamine from levodopa in extracerebral tissues, thereby minimizing the occurrence of extracerebral side effects .
Biochemical Pathways
The compound affects the pathway of dopamine biosynthesis. By inhibiting AADC, it prevents the decarboxylation of levodopa to dopamine . This results in an increase in systemic exposure to levodopa and its metabolite, 3-O-methyldopa (3-OMD) .
Pharmacokinetics
The pharmacokinetics of 2,3,4-Trihydroxybenzylhydrazine involves its metabolism in the intestinal mucosa and the liver . The coadministration of levodopa/benserazide results in a major increase in systemic exposure to levodopa and 3-OMD and a decrease in levodopa clearance .
Result of Action
The inhibition of AADC by 2,3,4-Trihydroxybenzylhydrazine leads to a decrease in the peripheral conversion of levodopa to dopamine, thereby increasing the availability of levodopa for transport to the brain . This results in an enhanced therapeutic effect in conditions like Parkinson’s disease, where there is a deficiency of dopamine .
安全和危害
生化分析
Biochemical Properties
2,3,4-Trihydroxybenzylhydrazine plays a crucial role in biochemical reactions by inhibiting the activity of catechol-O-methyltransferase (COMT). This enzyme is responsible for the methylation of catecholamines, including dopamine, norepinephrine, and epinephrine . By inhibiting COMT, 2,3,4-Trihydroxybenzylhydrazine increases the levels of these neurotransmitters, which can have various physiological effects. The compound interacts with the active site of COMT, preventing the enzyme from binding to its substrates and carrying out the methylation process .
Cellular Effects
2,3,4-Trihydroxybenzylhydrazine has been shown to affect various types of cells and cellular processes. In neuronal cells, the compound increases the levels of dopamine by inhibiting its degradation, which can enhance neurotransmission and improve cognitive functions . Additionally, 2,3,4-Trihydroxybenzylhydrazine influences cell signaling pathways by modulating the activity of enzymes involved in neurotransmitter metabolism. This can lead to changes in gene expression and cellular metabolism, ultimately affecting cell function .
Molecular Mechanism
The molecular mechanism of 2,3,4-Trihydroxybenzylhydrazine involves its binding to the active site of catechol-O-methyltransferase (COMT). By occupying this site, the compound prevents the enzyme from interacting with its natural substrates, thereby inhibiting the methylation process . This inhibition results in increased levels of catecholamines, which can have various physiological effects. Additionally, 2,3,4-Trihydroxybenzylhydrazine may also interact with other biomolecules, such as receptors and transporters, further influencing cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,3,4-Trihydroxybenzylhydrazine have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods . Long-term studies have shown that 2,3,4-Trihydroxybenzylhydrazine can have sustained effects on cellular function, particularly in terms of neurotransmitter levels and enzyme activity . The stability and degradation of the compound can influence its efficacy and potency in biochemical assays .
Dosage Effects in Animal Models
The effects of 2,3,4-Trihydroxybenzylhydrazine vary with different dosages in animal models. At low doses, the compound can effectively inhibit catechol-O-methyltransferase (COMT) and increase neurotransmitter levels without causing significant adverse effects . At higher doses, 2,3,4-Trihydroxybenzylhydrazine may exhibit toxic effects, including neurotoxicity and hepatotoxicity . These threshold effects highlight the importance of careful dosage optimization in experimental and therapeutic applications .
Metabolic Pathways
2,3,4-Trihydroxybenzylhydrazine is involved in several metabolic pathways, primarily related to the metabolism of catecholamines. The compound inhibits catechol-O-methyltransferase (COMT), which is responsible for the methylation of catecholamines . This inhibition leads to increased levels of dopamine, norepinephrine, and epinephrine, which can affect various physiological processes . Additionally, 2,3,4-Trihydroxybenzylhydrazine may interact with other enzymes and cofactors involved in neurotransmitter metabolism, further influencing metabolic flux and metabolite levels .
Transport and Distribution
Within cells and tissues, 2,3,4-Trihydroxybenzylhydrazine is transported and distributed through various mechanisms. The compound can interact with transporters and binding proteins that facilitate its uptake and distribution . Once inside the cells, 2,3,4-Trihydroxybenzylhydrazine can accumulate in specific compartments, such as the cytoplasm and organelles, where it exerts its biochemical effects . The localization and accumulation of the compound can influence its efficacy and potency in biochemical reactions .
Subcellular Localization
The subcellular localization of 2,3,4-Trihydroxybenzylhydrazine is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, 2,3,4-Trihydroxybenzylhydrazine may localize to the cytoplasm, where it interacts with catechol-O-methyltransferase (COMT) and inhibits its activity . The subcellular localization of the compound can affect its interactions with biomolecules and its overall biochemical effects .
属性
IUPAC Name |
4-(hydrazinylmethyl)benzene-1,2,3-triol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O3/c8-9-3-4-1-2-5(10)7(12)6(4)11/h1-2,9-12H,3,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BARUGVIPWPSKOJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1CNN)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50189718 | |
Record name | 2,3,4-Trihydroxybenzylhydrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50189718 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3614-72-0 | |
Record name | 2,3,4-Trihydroxybenzylhydrazine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003614720 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,3,4-Trihydroxybenzylhydrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50189718 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3,4-TRIHYDROXYBENZYLHYDRAZINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D387W7W5XW | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of 2,3,4-Trihydroxybenzylhydrazine?
A1: 2,3,4-Trihydroxybenzylhydrazine is a potent inhibitor of dopa decarboxylase, an enzyme responsible for converting L-3,4-dihydroxyphenylalanine (L-dopa) into dopamine. [, , , ] Unlike some inhibitors that primarily act outside the brain, 2,3,4-Trihydroxybenzylhydrazine demonstrates both central and peripheral inhibition of this enzyme. [] This means it can impact dopamine production both within the brain and in peripheral tissues like the heart and kidneys.
Q2: Are there differences in the effects of 2,3,4-Trihydroxybenzylhydrazine compared to other dopa decarboxylase inhibitors?
A3: Yes, 2,3,4-Trihydroxybenzylhydrazine distinguishes itself from other dopa decarboxylase inhibitors by its ability to act both centrally and peripherally. [] For instance, the inhibitor α-hydrazino-α-methyl-β-(3,4-dihydroxyphenyl) propionic acid (MK 485) primarily inhibits dopa decarboxylase outside the brain. [] This difference in site of action leads to contrasting blood pressure responses when administered with L-dopa. While MK 485 allows for a hypotensive effect due to unimpeded central dopamine production, 2,3,4-Trihydroxybenzylhydrazine, with its central action, prevents this effect. [] This highlights the importance of understanding the specific properties of different dopa decarboxylase inhibitors in a research context.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。